Antalarmin Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist
Antalarmin Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are integral components of the neuroendocrine, autonomic, and behavioral responses to stress.[1] Dysregulation within this system is implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and addiction.[2][3] Antalarmin (B1665562) hydrochloride (CP-156,181) is a potent, selective, and non-peptide small molecule antagonist of the CRF1 receptor.[4] It readily crosses the blood-brain barrier and has been instrumental as a research tool in elucidating the role of the CRF1 receptor in stress-related physiology and behavior.[5] This document provides a comprehensive technical overview of Antalarmin, summarizing its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.
Mechanism of Action
Antalarmin exerts its effects by acting as a competitive antagonist at the CRF1 receptor.[6] Under conditions of stress, CRF is released from the hypothalamus and binds to CRF1 receptors, which are widely expressed in the central nervous system, including the pituitary, cortex, amygdala, and hippocampus.[7]
The activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase/PKA signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This cascade ultimately results in the physiological and behavioral responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates cortisol secretion from the adrenal glands (the HPA axis).[6][9]
Antalarmin competitively binds to the CRF1 receptor, preventing CRF from binding and activating the downstream signaling cascade.[2][9] This blockade effectively attenuates the release of ACTH and subsequent glucocorticoids, thereby reducing the endocrine, autonomic, and behavioral consequences of a stress response.[6][9]
Data Presentation
The following tables summarize key quantitative data for Antalarmin hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 1.0 nM | Human | CRF1 Receptor Binding | [10] |
| Ki | 2.7 nM | - | CRF1 Receptor Binding | [11] |
| pKb | 9.19 | Human SH-SY5Y | cAMP Functional Assay | [9] |
| Selectivity | High for CRF1 | - | No activity at CRF2 receptors | [10][11] |
Table 2: Pharmacokinetic Properties of Antalarmin
| Parameter | Value | Species | Dose & Route | Reference |
| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg, p.o. | [12] |
| Elimination Half-Life (t½) | 7.82 hours | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |
| Total Clearance (CL) | 4.46 L/hr/kg | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |
| Plasma Concentration (Cmax) | 76 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |
| CSF Concentration | 9.8 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |
| Water Solubility | < 1 µg/mL | - | - | [14] |
| pKa | 5.0 | - | - | [14] |
Table 3: Summary of In Vivo Efficacy in Animal Models
| Model / Outcome | Species | Dose Range & Route | Key Finding | Reference(s) |
| Social Stress (Intruder Paradigm) | Rhesus Macaque | 20 mg/kg, p.o. | Significantly decreased anxiety-like behaviors; reduced plasma ACTH, cortisol, and CSF CRF levels. | [12][13] |
| Elevated Plus Maze | Rat | - | Blocked the anxiogenic-like effect of CRF. | [15] |
| Defensive Withdrawal (Open Field) | Rat | - | Decreased spontaneous defensive withdrawal behavior. | [15] |
| Forced Swim Test | Rat | 3, 10, 30 mg/kg, i.p. | Did not produce antidepressant-like effects (no change in immobility); did cause a non-significant reduction in swim-induced ACTH. | [16][17] |
| Chronic Mild Stress | Mouse | 10 mg/kg, i.p. | Chronic treatment improved physical state and blunted emotional response deficits. | [18] |
| Ethanol (B145695) Self-Administration | Rat (Ethanol-Dependent) | 20 mg/kg | Selectively reduced excessive ethanol self-administration. | [10] |
| CRF-Induced Motor Activation | Rat | - | Blocked CRF-induced motor activation without causing sedation. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for key experiments used to characterize Antalarmin.
Protocol: CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Antalarmin for the CRF1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine) at a concentration near its Kd.
-
Increasing concentrations of Antalarmin hydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Cell membrane preparation (typically 10-50 µg protein per well).
-
-
For total binding, omit the antagonist. For non-specific binding, add a high concentration of a non-labeled CRF agonist (e.g., 1 µM unlabeled CRF).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Antalarmin.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Antalarmin that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional cAMP Accumulation Assay
This protocol measures the ability of Antalarmin to inhibit CRF-stimulated cAMP production in whole cells.
1. Cell Culture and Plating:
-
Culture cells expressing the CRF1 receptor (e.g., HEK293-CRF1) in appropriate media.
-
Plate the cells into 96- or 384-well plates and grow to near confluency.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of Antalarmin hydrochloride or vehicle for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of CRF (typically the EC80 concentration, which gives 80% of the maximal response) to stimulate the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA).
-
Luminescence-based assays.
-
4. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of Antalarmin.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to calculate the IC50 value, representing the concentration of Antalarmin that causes 50% inhibition of the CRF-stimulated cAMP response.
Protocol: Rat Forced Swim Test (FST)
The FST is a common behavioral paradigm used to screen for antidepressant-like activity.[19][20]
1. Apparatus:
-
A clear cylindrical container (e.g., 46 cm height x 20 cm diameter).[16]
-
Fill with water (24-25°C) to a depth where the rat cannot touch the bottom with its tail or feet (e.g., 30 cm).[16][21]
2. Drug Administration:
-
Administer Antalarmin (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p.).[16][17]
-
A typical dosing schedule involves injections at 23.5, 5, and 1 hour prior to the test session to ensure adequate drug levels.[16]
3. Procedure:
-
Day 1 (Habituation/Pre-swim): Place each rat in the water-filled cylinder for a 15-minute session. This induces a state of "behavioral despair."[16] After the session, remove the rat, dry it with a towel, and place it in a heated cage for a short recovery period.[16]
-
Day 2 (Test Session): 24 hours after the habituation session, place the rat back into the cylinder for a 5-minute test session.[16]
-
Videotape the session from above for later scoring.
4. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the 5-minute test session.
-
Measure the total duration of immobility , which is defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
5. Physiological Measures (Optional):
-
Collect tail blood samples immediately before and after the Day 2 swim session to measure plasma ACTH or corticosterone (B1669441) levels via ELISA or RIA, correlating the behavioral effects with HPA axis activity.[16][17]
Conclusion and Future Directions
Antalarmin hydrochloride has proven to be an invaluable pharmacological tool for investigating the role of the CRF1 receptor in stress, anxiety, and depression. Its high affinity and selectivity have allowed for precise dissection of CRF-mediated pathways. While preclinical studies in various animal models, particularly in primates, have shown promising anxiolytic-like effects, its efficacy in models of depression has been inconsistent.[2][13][16] The clinical development of Antalarmin itself has not progressed, but it has served as a critical prototype for the development of newer generations of CRF1 receptor antagonists.[2][22] Future research will likely focus on developing antagonists with optimized pharmacokinetic profiles and exploring their therapeutic potential in specific patient populations characterized by HPA axis hyperactivity.[3]
References
- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antalarmin hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antalarmin - Wikipedia [en.wikipedia.org]
- 10. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. pnas.org [pnas.org]
- 13. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 19. scispace.com [scispace.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
